molecular formula C17H14F2N2S2 B2435288 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione CAS No. 866153-97-1

4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione

Cat. No.: B2435288
CAS No.: 866153-97-1
M. Wt: 348.43
InChI Key: YLMFQVPLKRVBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione typically involves the reaction of benzylamine with a suitable thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar compounds to 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione include other thiazole derivatives such as:

  • 4-[(Benzylamino)methyl]-3-phenyl-1,3-thiazole-2-thione
  • 4-[(Benzylamino)methyl]-3-(2,4-difluorophenyl)-1,3-thiazole-2-thione
  • 4-[(Benzylamino)methyl]-3-(2,6-dichlorophenyl)-1,3-thiazole-2-thione

These compounds share similar structural features but differ in the substituents on the thiazole ringThis compound is unique due to the presence of the difluorophenyl group, which may enhance its biological activity and stability .

Properties

IUPAC Name

4-[(benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2S2/c18-14-7-4-8-15(19)16(14)21-13(11-23-17(21)22)10-20-9-12-5-2-1-3-6-12/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFQVPLKRVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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